molecular formula C26H30O9 B1669774 Daigremontianin CAS No. 98205-50-6

Daigremontianin

Cat. No.: B1669774
CAS No.: 98205-50-6
M. Wt: 486.5 g/mol
InChI Key: PHOLEJIIASOWOL-XOGNUPMYSA-N
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Description

Daigremontianin is a bufadienolide, a type of steroid and cardiac glycoside aglycone. Bufadienolides are known for their potent biological activities, particularly their cardiotonic properties. . This compound has garnered interest due to its unique chemical structure and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of daigremontianin is complex and typically involves multiple steps. The primary source of this compound is the extraction from Kalanchoe daigremontiana. The extraction process often involves the use of organic solvents such as ethanol or methanol to isolate the compound from the plant material .

Industrial Production Methods: advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions: Daigremontianin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Daigremontianin has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of bufadienolides.

    Biology: Investigated for its role in plant defense mechanisms and its effects on various biological systems.

    Medicine: Explored for its potential cardiotonic properties and its ability to inhibit certain cancer cell lines.

Mechanism of Action

Daigremontianin exerts its effects primarily through its interaction with cellular ion channels. It inhibits the sodium-potassium ATPase pump, leading to an increase in intracellular calcium levels. This action enhances cardiac muscle contraction, making it a potent cardiotonic agent. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function .

Comparison with Similar Compounds

Uniqueness: Daigremontianin is unique due to its specific structural features and its source from Kalanchoe daigremontiana. Its distinct chemical structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

98205-50-6

Molecular Formula

C26H30O9

Molecular Weight

486.5 g/mol

IUPAC Name

(1S,4R,5S,8R,9R,11S,12S,13R,14R,16R,18S)-5,11-dihydroxy-9,16-dimethyl-10-oxo-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde

InChI

InChI=1S/C26H30O9/c1-22-15(13-3-4-18(28)32-11-13)6-8-26(22,31)16-5-7-24-10-14-9-17(34-23(2,33-14)35-24)25(24,12-27)19(16)20(29)21(22)30/h3-4,11-12,14-17,19-20,29,31H,5-10H2,1-2H3/t14-,15+,16+,17+,19+,20-,22-,23+,24-,25+,26-/m0/s1

InChI Key

PHOLEJIIASOWOL-XOGNUPMYSA-N

Isomeric SMILES

C[C@@]12[C@H](CC[C@@]1([C@@H]3CC[C@]45C[C@@H]6C[C@H]([C@@]4([C@H]3[C@@H](C2=O)O)C=O)O[C@@](O6)(O5)C)O)C7=COC(=O)C=C7

SMILES

CC12C(CCC1(C3CCC45CC6CC(C4(C3C(C2=O)O)C=O)OC(O6)(O5)C)O)C7=COC(=O)C=C7

Canonical SMILES

CC12C(CCC1(C3CCC45CC6CC(C4(C3C(C2=O)O)C=O)OC(O6)(O5)C)O)C7=COC(=O)C=C7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Daigremontianin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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